4-Oxofenretinide

Description

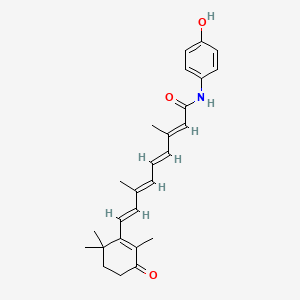

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,28H,15-16H2,1-5H3,(H,27,30)/b8-6+,14-9+,18-7+,19-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVOGZATHCUFRC-KFJFTADJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460380 | |

| Record name | 3-Keto fenretinide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865536-65-8 | |

| Record name | 4-Oxofenretinide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865536658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Keto fenretinide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Oxofenretinide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT9VGV5Y5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Oxofenretinide: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxofenretinide (4-oxo-N-(4-hydroxyphenyl)retinamide), a principal active metabolite of the synthetic retinoid fenretinide (4-HPR), has emerged as a compound of significant interest in oncology research.[1][2] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of this compound. It details experimental protocols for its synthesis and for key biological assays, presents quantitative data on its activity, and visualizes its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel cancer therapeutics.

Discovery and Significance

This compound was first identified as a more polar metabolite of fenretinide in human plasma and in tumor cells.[2] Subsequent studies revealed that this metabolite is not merely a breakdown product but possesses potent anti-cancer properties, often exceeding the activity of its parent compound.[2] A key finding is that this compound demonstrates efficacy in both fenretinide-sensitive and fenretinide-resistant cancer cell lines, suggesting a distinct mechanism of action and the potential to overcome certain forms of drug resistance.[2] Its ability to induce cell cycle arrest and apoptosis in a variety of cancer cell types has positioned it as a promising candidate for further preclinical and clinical investigation.

Chemical Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of 4-oxoretinoic acid with 4-aminophenol. The following protocol is a composite of described methods.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

4-oxoretinoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

4-aminophenol

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Triethylamine (TEA) or Pyridine

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

-

Argon or Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Activation of 4-oxoretinoic acid:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-oxoretinoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add thionyl chloride or oxalyl chloride (1.2-1.5 equivalents) dropwise to the solution.

-

Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material. This step forms the highly reactive 4-oxoretinoyl chloride.

-

-

Amide Coupling:

-

In a separate flask, dissolve 4-aminophenol (1 equivalent) and triethylamine or pyridine (1.5-2 equivalents) in anhydrous DCM.

-

Cool this solution to 0°C.

-

Slowly add the freshly prepared 4-oxoretinoyl chloride solution from step 1 to the 4-aminophenol solution via a dropping funnel.

-

Allow the reaction to stir at 0°C for 30 minutes and then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound using silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions containing the pure product (as determined by TLC) and concentrate them to yield this compound as a yellow solid.

-

Biological Activity and Mechanisms of Action

This compound exhibits potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, including ovarian, breast, and neuroblastoma. Its primary mechanisms of action involve the induction of G2/M phase cell cycle arrest and the activation of the intrinsic apoptotic pathway.

Cell Cycle Arrest at G2/M Phase

This compound treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest is associated with the modulation of key cell cycle regulatory proteins, including Cyclin B1 and CDK1, which are critical for the G2 to M transition.

Induction of Apoptosis via Caspase-9 Activation

A hallmark of this compound's anti-cancer activity is its ability to induce programmed cell death, or apoptosis. This process is primarily mediated through the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.

Quantitative Analysis of Biological Activity

The anti-proliferative effects of this compound have been quantified in numerous studies. The following tables summarize key data.

Table 1: In Vitro Anti-proliferative Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A2780 | Ovarian | ~2.5 | |

| A2780/HPR | Ovarian (Fenretinide-resistant) | ~3.0 | |

| IGROV-1 | Ovarian | ~4.0 | |

| MCF-7 | Breast | ~3.5 | |

| T47D | Breast | ~4.5 | |

| HTB-10 | Neuroblastoma | ~1.5 | |

| SH-SY5Y | Neuroblastoma | ~2.0 |

Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration of Fenretinide)

| Parameter | Value | Units | Reference |

| Cₘₐₓ (at steady state) | 0.4 - 5 | µM | |

| Tₘₐₓ | Not explicitly stated | hours | |

| AUC | Not explicitly stated | µM*h |

Experimental Protocols for Biological Assays

The following are detailed protocols for key assays used to characterize the biological activity of this compound.

Cell Viability Assay (Sulforhodamine B - SRB)

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO or ethanol, not exceeding 0.1% final concentration).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

-

Solubilization: Air dry the plates and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Procedure:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound (e.g., 5-10 µM) for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with PBS and then resuspend in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the propidium iodide is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound, an active metabolite of fenretinide, displays significant potential as an anti-cancer agent. Its ability to induce G2/M cell cycle arrest and apoptosis through a caspase-9-dependent mechanism, even in fenretinide-resistant cells, makes it a compelling subject for further drug development. The detailed synthetic and biological protocols provided in this guide are intended to facilitate continued research into this promising molecule and its therapeutic applications. The presented quantitative data underscores its potent in vitro activity, and further in vivo studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles.

References

4-Oxofenretinide: A Bioactive Metabolite of Fenretinide with Enhanced Anticancer Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenretinide [N-(4-hydroxyphenyl)retinamide, 4-HPR], a synthetic retinoid, has long been investigated for its chemopreventive and therapeutic potential in oncology. While showing promise, its clinical efficacy has been hampered by factors including limited bioavailability. Research into its metabolism has unveiled a key bioactive metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxofenretinide), which not only contributes to the parent drug's activity but also exhibits a distinct and more potent anticancer profile. This technical guide provides a comprehensive overview of this compound, detailing its formation, mechanism of action, comparative efficacy with fenretinide, and the experimental methodologies used in its characterization. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering insights into the therapeutic potential of this potent metabolite.

Introduction

Fenretinide is a synthetic analog of all-trans retinoic acid (ATRA) that has demonstrated cytotoxic activity against a variety of cancer cell lines.[1][2] Unlike other retinoids, fenretinide is generally well-tolerated in humans.[3] Its metabolism in vivo leads to the formation of several derivatives, most notably N-(4-methoxyphenyl)retinamide (4-MPR) and the more polar metabolite, this compound.[1][4] While 4-MPR is largely inactive, this compound has emerged as a potent bioactive molecule with significant anticancer properties, in some cases surpassing the efficacy of its parent compound. This guide will focus on the core biological and pharmacological characteristics of this compound.

Metabolism of Fenretinide to this compound

This compound is an oxidized form of fenretinide, characterized by a modification on the cyclohexene ring. The formation of this metabolite occurs in both humans and mice and has been observed in in vitro cancer cell cultures.

The primary enzymatic driver of this conversion is the cytochrome P450 (CYP) family of enzymes. Specifically, CYP26A1, a retinoic acid-inducible enzyme, has been identified as a key player in the metabolism of fenretinide to this compound in human ovarian carcinoma cells. Studies have also implicated CYP3A4 in this metabolic pathway. The expression of retinoic acid receptors (RARs), particularly RARβ and to a lesser extent RARγ, can influence the induction of CYP26A1 and consequently the production of this compound.

Comparative In Vitro Efficacy

Multiple studies have demonstrated that this compound exhibits greater potency in inhibiting cancer cell growth compared to fenretinide across various cancer types, including ovarian, breast, and neuroblastoma cell lines. Notably, this compound is effective in both fenretinide-sensitive and fenretinide-resistant cell lines, suggesting a distinct mechanism of action that can overcome acquired resistance to the parent compound. Furthermore, when used in combination, this compound and fenretinide have a synergistic effect on cell growth inhibition.

Table 1: Comparative IC50 Values of Fenretinide and its Metabolites

| Cell Line | Cancer Type | Fenretinide IC50 (µM) | This compound IC50 (µM) | 4-MPR IC50 (µM) |

| A2780 | Ovarian | 1 | 0.6 | >10 |

| A2780/HPR (resistant) | Ovarian | >10 | 2.5 | >10 |

| IGROV-1 | Ovarian | 2.5 | 1.5 | >10 |

| MCF-7 | Breast | 3 | 1.5 | >10 |

| T-47D | Breast | 4 | 2 | >10 |

| SK-N-BE(2) | Neuroblastoma | 2 | 1 | >10 |

| LAN-5 | Neuroblastoma | 3 | 1.5 | >10 |

Data compiled from published studies.

Mechanism of Action

The antitumor activity of this compound is multifaceted and appears to be driven by at least two independent mechanisms that distinguish it from fenretinide.

Cell Cycle Arrest at G2/M Phase

A hallmark of this compound's action is the induction of a marked G2/M cell cycle arrest. This is in contrast to fenretinide, which typically causes a slight perturbation of the G1 phase. The G2/M arrest induced by this compound is associated with a reduction in the expression of key regulatory proteins of the G2/M and S phases, including cyclin-dependent kinase 1 (CDK1), cdc25c, and cyclin A. Mechanistically, this compound acts as an antimitotic agent by directly targeting microtubules and inhibiting tubulin polymerization, leading to the formation of aberrant multipolar spindles and activation of the spindle checkpoint.

Induction of Apoptosis

Similar to its parent compound, this compound is a potent inducer of apoptosis. This process is initiated by the generation of reactive oxygen species (ROS), which triggers an endoplasmic reticulum (ER) stress response. Downstream signaling involves the activation of JNK and upregulation of the pro-apoptotic protein PLAB, ultimately leading to caspase-dependent apoptosis. The apoptotic cascade involves the activation of caspase-9 and caspase-3, but not caspase-8.

Importantly, the biological effects of this compound, including its pro-apoptotic and cell cycle inhibitory actions, appear to be independent of the nuclear retinoid receptors (RARs). This is supported by the failure of RAR antagonists to block its effects and its poor ability to bind and transactivate RARs.

Pharmacokinetics

This compound has been identified in the plasma of patients treated with fenretinide. In a phase III trial where women were treated with 200 mg/day of fenretinide for 5 years, the plasma levels of this compound were slightly lower than those of the parent drug.

Table 2: Plasma Concentrations of Fenretinide and its Metabolites in Patients

| Compound | Average Plasma Concentration (µmol/L) |

| Fenretinide (4-HPR) | 0.84 ± 0.53 |

| This compound | 0.52 ± 0.17 |

| N-(4-methoxyphenyl)retinamide (4-MPR) | 1.13 ± 0.85 |

Data from a study of women treated with 200 mg/day fenretinide for 5 years.

In a pharmacokinetic study in children with neuroblastoma receiving oral fenretinide, pharmacologically relevant plasma concentrations of both fenretinide and this compound were maintained over a 24-hour dosing interval at steady state.

Experimental Protocols

The characterization of this compound has relied on a variety of standard and specialized experimental techniques. Below are detailed methodologies for key experiments.

Identification and Quantification of this compound

Method: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

Objective: To identify and quantify this compound in plasma and cell extracts.

Protocol:

-

Sample Preparation:

-

Plasma: Extract plasma samples with an organic solvent (e.g., acetonitrile or a mixture of hexane and ethyl acetate) to precipitate proteins and extract the retinoids. Centrifuge to separate the organic layer.

-

Cell Extracts: Lyse cells in a suitable buffer and extract lipids and retinoids using an organic solvent.

-

-

Chromatographic Separation:

-

Inject the extracted sample onto a C18 reverse-phase HPLC column.

-

Use a mobile phase gradient, typically consisting of a mixture of acetonitrile, water, and an acid (e.g., acetic acid or formic acid), to separate fenretinide and its metabolites.

-

Set the flow rate to approximately 1 ml/min.

-

-

Detection and Identification:

-

Couple the HPLC system to a mass spectrometer with an atmospheric pressure chemical ionization (APCI) source.

-

Monitor for the specific mass-to-charge ratio (m/z) of this compound.

-

-

Quantification:

-

Generate a standard curve using known concentrations of purified this compound.

-

Calculate the concentration in the samples by comparing their peak areas to the standard curve.

-

Cell Viability and Cytotoxicity Assays

Method: Sulforhodamine B (SRB) Assay or MTT Assay

Objective: To determine the growth-inhibitory effects (IC50) of this compound.

Protocol (SRB Assay):

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound, fenretinide, and 4-MPR for a specified period (e.g., 72 hours). Include a vehicle control.

-

Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain the fixed cells with 0.4% (w/v) sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to the control and determine the IC50 value by interpolation from the dose-response curve.

Cell Cycle Analysis

Method: Flow Cytometry with Propidium Iodide (PI) Staining

Objective: To analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with this compound for various time points.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase.

Apoptosis Assays

Method: Caspase Activity Assay

Objective: To measure the activation of caspases, key mediators of apoptosis.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound and lyse the cells to release cellular proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Caspase Assay: Incubate a specific amount of protein lysate with a colorimetric or fluorometric substrate specific for the caspase of interest (e.g., a p-nitroanilide-labeled substrate for caspase-3).

-

Measurement: Measure the cleavage of the substrate by the activated caspase using a spectrophotometer or fluorometer.

-

Data Analysis: Express the caspase activity relative to the control.

Conclusion and Future Directions

This compound is a potent, bioactive metabolite of fenretinide with a distinct and enhanced anticancer profile. Its ability to induce G2/M arrest and apoptosis through RAR-independent mechanisms, coupled with its efficacy in fenretinide-resistant cells, makes it a compelling candidate for further therapeutic development. The synergistic interaction with its parent compound also suggests potential for combination therapies to improve clinical outcomes.

Future research should focus on a deeper understanding of the molecular targets of this compound, particularly its interaction with tubulin. Further preclinical in vivo studies are warranted to evaluate its efficacy and safety profile as a standalone agent or in combination with fenretinide. The development of formulations that could selectively deliver or enhance the in situ production of this compound at the tumor site may also represent a promising therapeutic strategy. The comprehensive data presented in this guide underscores the importance of studying drug metabolism to identify active metabolites that may offer superior therapeutic advantages.

References

- 1. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to Signaling Pathways Affected by 4-Oxofenretinide Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxofenretinide (4-oxo-4-HPR), a principal active metabolite of the synthetic retinoid fenretinide (4-HPR), has emerged as a potent antineoplastic agent with a distinct and multifaceted mechanism of action. Unlike its parent compound and other retinoids, 4-oxo-4-HPR exerts its potent growth-inhibitory and pro-apoptotic effects through pathways largely independent of nuclear retinoic acid receptors (RARs).[1][2][3] This technical guide provides a comprehensive overview of the core signaling pathways modulated by 4-oxo-4-HPR, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to support further research and drug development. The primary mechanisms involve the induction of reactive oxygen species (ROS)-mediated apoptosis and the disruption of microtubule dynamics, leading to G2/M cell cycle arrest.[3][4] Furthermore, 4-oxo-4-HPR significantly impacts ceramide metabolism, acting as a potent inhibitor of dihydroceramide desaturase. These distinct but complementary pathways underscore its efficacy, even in cancer cell lines that have developed resistance to fenretinide.

Core Mechanisms of Action: A Dual Approach

The anticancer activity of this compound is distinguished by its ability to engage at least two independent, yet synergistic, signaling cascades to induce cell death and inhibit proliferation. This dual mechanism provides a robust therapeutic window, potentially overcoming drug resistance and enhancing efficacy. The two primary pathways are:

-

ROS-Mediated Apoptotic Signaling: A cascade initiated by the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress, JNK activation, and ultimately, caspase-dependent apoptosis.

-

Antimitotic Activity via Microtubule Disruption: Direct interference with tubulin polymerization, leading to the formation of aberrant mitotic spindles and a subsequent, profound arrest of the cell cycle in the G2/M phase.

A crucial finding is that the antimitotic activity is functionally independent of the ROS-mediated apoptotic pathway. Inhibition of ROS generation does not prevent the mitotic arrest induced by 4-oxo-4-HPR, confirming two separate modes of action.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound|CAS 865536-65-8|Research Grade [benchchem.com]

- 4. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

4-Oxofenretinide: A Dual-Action Anticancer Agent Inducing Apoptosis and Cell Cycle Arrest

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 4-Oxofenretinide (4-oxo-4-HPR), a polar metabolite of the synthetic retinoid fenretinide (4-HPR), has emerged as a potent anticancer agent with significant promise.[1] It demonstrates greater efficacy in inhibiting the growth of various cancer cell lines, including ovarian, breast, and neuroblastoma, compared to its parent compound.[2][3] Notably, this compound overcomes resistance to fenretinide and exhibits synergistic effects when used in combination with it.[2][4] This technical guide delves into the molecular mechanisms underpinning this compound's dual action in inducing apoptosis and cell cycle arrest, providing researchers and drug development professionals with a comprehensive understanding of its therapeutic potential.

Core Mechanisms of Action

This compound's anticancer activity is attributed to at least two independent but complementary mechanisms: the induction of G2/M cell cycle arrest and the initiation of apoptosis. These effects are largely independent of nuclear retinoid receptors (RARs), distinguishing its mode of action from many other retinoids.

Table 1: Comparative Growth-Inhibitory Activity of this compound (IC50)

| Cell Line | Cancer Type | This compound IC50 (μmol/L) | Fenretinide (4-HPR) IC50 (μmol/L) | Reference |

| A2780 | Ovarian | ~1.5 | ~3.0 | |

| A2780/HPR | Ovarian (Fenretinide-Resistant) | ~2.0 | >10 | |

| IGROV-1 | Ovarian | ~2.0 | ~4.0 | |

| SKOV-3 | Ovarian | ~2.5 | ~5.0 | |

| OVCAR-3 | Ovarian | ~3.0 | ~6.0 | |

| T47D | Breast | Not specified | Not specified | |

| HeLa | Cervical | Not specified | Not specified | |

| SK-N-BE | Neuroblastoma | Not specified | Not specified |

Induction of G2/M Cell Cycle Arrest

A hallmark of this compound's activity is its ability to cause a marked accumulation of cells in the G2/M phase of the cell cycle. This contrasts with fenretinide, which has a minimal effect on the G1 phase. The G2/M arrest is a direct consequence of this compound's function as an antimitotic agent that targets microtubules.

Mechanism of G2/M Arrest:

-

Inhibition of Tubulin Polymerization: this compound directly interacts with tubulin, inhibiting its polymerization into microtubules.

-

Aberrant Spindle Formation: This disruption of microtubule dynamics leads to the formation of abnormal, multipolar spindles during mitosis.

-

Spindle Checkpoint Activation: The presence of these defective spindles activates the spindle assembly checkpoint, leading to a halt in cell cycle progression at the pre-anaphase stage.

-

Downregulation of Key Regulatory Proteins: The arrest is associated with a reduction in the expression of critical G2/M regulatory proteins, including cyclin-dependent kinase 1 (CDK1) and cdc25c, as well as the S-phase protein, cyclin A.

Diagram: this compound-Induced G2/M Cell Cycle Arrest

Caption: Mechanism of this compound-induced G2/M arrest.

Induction of Apoptosis

Independent of its effects on the cell cycle, this compound is a potent inducer of apoptosis, or programmed cell death. This pro-apoptotic activity is mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of a downstream signaling cascade.

Apoptotic Signaling Pathway:

-

ROS Generation: this compound treatment leads to an increase in intracellular ROS.

-

ER Stress and JNK Activation: The elevated ROS levels induce an endoplasmic reticulum (ER) stress response and activate Jun N-terminal Kinase (JNK).

-

Upregulation of PLAB: This signaling cascade culminates in the upregulation of the pro-apoptotic protein PLAcental Bone morphogenetic protein (PLAB).

-

Caspase Activation: The apoptotic signal is then transduced through the intrinsic mitochondrial pathway, leading to the activation of caspase-9, and subsequently, the executioner caspase-3. Notably, caspase-8 is not activated, indicating a death receptor-independent pathway.

-

Ceramide Accumulation: this compound also stimulates the de novo synthesis of ceramide, a pro-apoptotic sphingolipid, further contributing to cell death.

Diagram: this compound-Induced Apoptotic Pathway

Caption: Signaling cascade of this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

Cell Viability and Growth Inhibition Assay (Sulforhodamine B Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 7 x 10³ cells per well.

-

Drug Treatment: After allowing the cells to attach, they are treated with varying concentrations of this compound (typically ranging from 0.3 to 10 μmol/L) for a duration of 72 hours. Control cultures receive the vehicle (e.g., DMSO) at the same concentration as the treated cultures.

-

Cell Fixation: Following treatment, the cells are fixed with trichloroacetic acid.

-

Staining: The fixed cells are stained with sulforhodamine B dye.

-

Measurement: The absorbance is read on a spectrophotometer to determine cell density, from which the concentration required for 50% growth inhibition (IC50) is calculated.

Diagram: Experimental Workflow for Sulforhodamine B Assay

Caption: Workflow for assessing cell viability.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Cells are treated with this compound at a specific concentration and for a defined period.

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are stained with a solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified. A statistically significant increase in the G2/M population indicates cell cycle arrest at this phase.

Apoptosis Detection

1. DNA Fragmentation Assay:

-

Principle: A hallmark of apoptosis is the cleavage of DNA into nucleosomal fragments.

-

Method: Cytoplasmic DNA from treated and untreated cells is extracted. This DNA is then analyzed by agarose gel electrophoresis. The presence of a "ladder" of DNA fragments indicates apoptosis.

2. Caspase Activity Assay:

-

Principle: Caspases are a family of proteases that are activated during apoptosis and are responsible for cleaving key cellular substrates.

-

Method: Cell lysates are incubated with a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., caspase-3 or caspase-9). The cleavage of the substrate, which releases a fluorescent or colored molecule, is measured over time to determine caspase activity. An increase in activity in treated cells compared to controls signifies apoptosis induction.

Conclusion and Future Directions

This compound is a promising anticancer agent that induces both cell cycle arrest and apoptosis through distinct, RAR-independent mechanisms. Its ability to inhibit tubulin polymerization and induce ROS-mediated cell death provides a dual-pronged attack on cancer cells. Furthermore, its efficacy in fenretinide-resistant cell lines and its synergistic interaction with the parent compound highlight its potential to overcome drug resistance and enhance therapeutic outcomes.

Future research should focus on further elucidating the intricate signaling networks regulated by this compound. In vivo studies and clinical trials are warranted to fully assess its therapeutic efficacy, safety profile, and potential for combination therapies in various cancer types. The detailed understanding of its molecular mechanisms provided in this guide serves as a solid foundation for the continued development of this potent anticancer agent.

References

- 1. This compound|CAS 865536-65-8|Research Grade [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Neuroblastoma cell apoptosis induced by the synthetic retinoid N-(4-hydroxyphenyl)retinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 4-Oxofenretinide and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxofenretinide (4-oxo-4-HPR), a principal metabolite of the synthetic retinoid fenretinide (4-HPR), has emerged as a potent anti-cancer agent with a distinct and, in many cases, more robust cytotoxic profile than its parent compound.[1][2][3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, focusing on the molecular modifications that influence its biological activity. This document summarizes key quantitative data, details experimental methodologies, and visualizes the critical signaling pathways involved in its mechanism of action.

Core Structure and Key Modifications

The core structure of this compound is characterized by a (2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide backbone. The defining feature that distinguishes it from fenretinide is the presence of a ketone group at the C4 position of the cyclohexene ring.[3] This modification is critical to its enhanced biological activity.

The primary goals for developing analogs of this compound have been to improve its poor aqueous solubility while retaining or enhancing its cytotoxic effects. Modifications have primarily focused on the N-(4-hydroxyphenyl) moiety, introducing various substituents to increase hydrophilicity.

Quantitative Analysis of Cytotoxicity

The following tables summarize the in vitro cytotoxic activity of this compound and its analogs against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of this compound (4-oxo-4-HPR) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Ovarian | 1.5 |

| A2780/HPR (4-HPR resistant) | Ovarian | 1.7 |

| IGROV-1 | Ovarian | 2.1 |

| SKOV-3 | Ovarian | 2.5 |

| OVCAR-3 | Ovarian | 2.8 |

| MCF-7 | Breast | 2.0 |

| T47D | Breast | Not specified |

| BT-20 | Breast | 2.4 |

| SK-N-BE | Neuroblastoma | 1.9 |

| LAN-5 | Neuroblastoma | 2.2 |

| SH-SY5Y | Neuroblastoma | 2.3 |

Table 2: Comparative IC50 Values of this compound (4-oxo-4-HPR) and Fenretinide (4-HPR)

| Cell Line | 4-oxo-4-HPR IC50 (µM) | 4-HPR IC50 (µM) | Fold-change (4-HPR/4-oxo-4-HPR) |

| A2780 | 1.5 | 3.0 | 2.0 |

| IGROV-1 | 2.1 | 8.5 | 4.0 |

| SKOV-3 | 2.5 | 7.5 | 3.0 |

| OVCAR-3 | 2.8 | 9.0 | 3.2 |

| MCF-7 | 2.0 | 4.5 | 2.3 |

| BT-20 | 2.4 | 5.5 | 2.3 |

| SK-N-BE | 1.9 | 4.0 | 2.1 |

| LAN-5 | 2.2 | 5.0 | 2.3 |

| SH-SY5Y | 2.3 | 6.0 | 2.6 |

Table 3: IC50 Values of Water-Soluble Analogs of this compound

| Compound | R Group | A2780 IC50 (µM) |

| 4-oxo-4-HPR | -H | 1.5 |

| Analog 13a | -CH2COOH | 2.5 |

| Analog 13b | -CH2CH2COOH | 3.5 |

| Analog 13c | -(CH2)3COOH | >10 |

| Analog 13d | -(CH2)4COOH | >10 |

Mechanism of Action: Key Signaling Pathways

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action that is largely independent of retinoic acid receptors (RARs). The primary pathways involved are the induction of G2/M cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest

Unlike its parent compound, fenretinide, which has a modest effect on the G1 phase, this compound induces a pronounced arrest of cancer cells in the G2/M phase of the cell cycle. This arrest is associated with the downregulation of key regulatory proteins of the G2/M transition, including cyclin-dependent kinase 1 (Cdk1) and Cdc25c.

A significant contributor to this G2/M arrest is the ability of this compound to inhibit tubulin polymerization. This disruption of microtubule dynamics leads to the formation of aberrant mitotic spindles, activating the spindle assembly checkpoint and halting cell cycle progression at mitosis.

Caption: G2/M cell cycle arrest induced by this compound.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells, including those resistant to fenretinide. This programmed cell death is initiated through a signaling cascade that involves the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and activation of the c-Jun N-terminal kinase (JNK) pathway.

The increase in intracellular ROS appears to be a critical early event. This oxidative stress contributes to ER stress, which in turn activates the JNK signaling pathway. Activated JNK can then phosphorylate and regulate the activity of various downstream targets, ultimately leading to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and subsequent executioner caspases like caspase-3.

Caption: Apoptosis signaling pathway induced by this compound.

Detailed Experimental Protocols

Cell Viability Assay (Sulforhodamine B Assay)

This assay is used to determine the cytotoxic effects of this compound and its analogs.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 72 hours.

-

Cell Fixation: After incubation, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Staining: Wash the plates five times with slow-running tap water and air dry. Stain the fixed cells with 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing and Solubilization: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell survival is calculated relative to untreated control cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,200 rpm for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and resuspend in 500 µL of PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.

-

Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content by flow cytometry. The percentages of cells in the G1, S, and G2/M phases are determined using cell cycle analysis software.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the generation of ROS in cells treated with this compound.

-

Cell Treatment: Plate cells in 6-well plates and treat with this compound for the desired time (e.g., 4 hours).

-

Probe Loading: After treatment, incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Cell Harvesting and Analysis: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), by flow cytometry. An increase in DCF fluorescence indicates an increase in intracellular ROS levels.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP and a fluorescence reporter (e.g., DAPI).

-

Compound Addition: Add this compound or a control vehicle to the reaction mixture.

-

Polymerization Monitoring: Transfer the mixture to a pre-warmed 96-well plate and monitor the increase in fluorescence or absorbance (at 340 nm for turbidity) over time at 37°C using a microplate reader. Inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the signal increase compared to the control.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound and its analogs.

Caption: Preclinical evaluation workflow for this compound analogs.

Conclusion

The structure-activity relationship of this compound and its analogs reveals several key insights for drug development. The 4-oxo functional group on the cyclohexene ring is paramount for the enhanced cytotoxic activity compared to fenretinide. Modifications to the N-(4-hydroxyphenyl) moiety can improve solubility, but often at the cost of reduced potency. The dual mechanism of action, involving both G2/M arrest via tubulin polymerization inhibition and ROS-mediated apoptosis, makes this compound a compelling candidate for further preclinical and clinical investigation. Future efforts in analog design should focus on optimizing the balance between improved pharmacokinetic properties and potent, multi-faceted anti-cancer activity.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines. [epistemonikos.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

The Potent Anti-Tumor Activity of 4-Oxofenretinide: An In-Depth Technical Guide on its In Vitro Effects on Ovarian and Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxofenretinide (4-oxo-4-HPR), a principal metabolite of the synthetic retinoid fenretinide (4-HPR), has demonstrated significant in vitro cytotoxic and pro-apoptotic activity against a range of ovarian and breast cancer cell lines. Notably, its potency often exceeds that of its parent compound and it exhibits efficacy in both fenretinide-sensitive and -resistant cancer cells. This technical guide provides a comprehensive overview of the in vitro effects of this compound, detailing its impact on cell viability, its mechanism of inducing cell cycle arrest and apoptosis, and the underlying signaling pathways. The information presented herein is synthesized from peer-reviewed research to support further investigation and drug development efforts targeting ovarian and breast cancers.

Comparative Cytotoxicity of this compound

This compound has been shown to be a potent inhibitor of cell growth across multiple ovarian and breast cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is often several-fold greater than that of fenretinide (4-HPR).

Table 1: Comparative IC50 Values of this compound and Fenretinide in Ovarian Cancer Cell Lines

| Cell Line | This compound IC50 (µM) | Fenretinide (4-HPR) IC50 (µM) |

| A2780 | ~1-2 | ~2-4 |

| A2780/HPR (Fenretinide-Resistant) | ~2-4 | >10 |

| IGROV-I | Not explicitly reported for this compound | ~10[1] |

| SW626 | Not explicitly reported for this compound | ~10[1] |

| OVCA432 | Not explicitly reported for this compound | ~10[1] |

| OVCAR-5 | Not explicitly reported for this compound | >1, with 70-90% inhibition at 10 µM[2] |

| Note: IC50 values are approximated from published data for illustrative purposes. Exact values may vary based on experimental conditions. |

Table 2: Comparative IC50 Values of this compound and Fenretinide in Breast Cancer Cell Lines

| Cell Line | This compound IC50 (µM) | Fenretinide (4-HPR) IC50 (µM) |

| MCF-7 | ~1-2 | ~2-4 |

| T-47D | ~1-2 | ~2-4 |

| MDA-MB-231 | ~2-4 | ~4-6 |

| MDA-MB-468 | ~2-4 | ~4-6 |

| Note: IC50 values are approximated from published data for illustrative purposes. Exact values may vary based on experimental conditions. |

The data indicates that this compound is not only more potent than its parent compound in sensitive cell lines but also overcomes acquired resistance to fenretinide, as seen in the A2780/HPR cell line.[3]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

The anti-proliferative effects of this compound are attributed to its ability to induce both cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest

A hallmark of this compound activity is the induction of a pronounced G2/M phase cell cycle arrest. This contrasts with fenretinide, which typically has a milder effect on the cell cycle, often causing a slight G1 arrest. The arrest in the G2/M phase is associated with the downregulation of key regulatory proteins, including cyclin-dependent kinase 1 (Cdk1) and Cdc25c, as well as S-phase cyclin A.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in both fenretinide-sensitive and -resistant ovarian and breast cancer cell lines. This programmed cell death is characterized by DNA fragmentation and the activation of the caspase cascade. Specifically, this compound has been shown to activate the intrinsic apoptosis pathway through the activation of caspase-9 and the executioner caspase-3, while caspase-8 activation is not observed. The induction of apoptosis is further supported by an increase in the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.

Signaling Pathways Modulated by this compound

The cellular effects of this compound are mediated through the modulation of specific signaling pathways, largely independent of the classical retinoid receptors.

Retinoid Receptor-Independent Mechanism

Studies have shown that the effects of this compound are not inhibited by RAR antagonists, and the compound itself has a poor ability to bind and transactivate RARs. This suggests that its anti-tumor activity is mediated through a retinoid receptor-independent mechanism.

Induction of Reactive Oxygen Species (ROS) and Ceramide

Similar to its parent compound, this compound has been shown to increase the generation of reactive oxygen species (ROS) and elevate intracellular ceramide levels through de novo synthesis. Both ROS and ceramide are known to be potent inducers of apoptosis.

Caption: Signaling pathway of this compound in cancer cells.

Detailed Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the in vitro effects of this compound.

Cell Viability and Cytotoxicity Assay (Sulforhodamine B Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound, fenretinide, and a vehicle control for a specified duration (e.g., 72 hours).

-

Cell Fixation: After incubation, fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.

-

Washing: Remove the unbound dye by washing with acetic acid.

-

Solubilization: Solubilize the protein-bound dye with a Tris base solution.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 values.

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with this compound or a vehicle control for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C.

-

Staining: Rehydrate the cells in PBS and stain with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Caspase Activity)

-

Cell Lysis: Treat cells with this compound and lyse the cells to release cellular proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Caspase Assay: Incubate the cell lysates with a fluorogenic or colorimetric substrate specific for caspase-3 and caspase-9.

-

Signal Detection: Measure the fluorescence or absorbance using a microplate reader.

-

Data Analysis: Normalize the caspase activity to the protein concentration and express it as a fold change relative to the vehicle control.

Conclusion and Future Directions

This compound demonstrates significant promise as a potent anti-cancer agent for ovarian and breast cancers. Its ability to overcome fenretinide resistance and its distinct mechanism of action, characterized by G2/M arrest and retinoid receptor-independent apoptosis, make it a compelling candidate for further preclinical and clinical development. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of combination therapies to enhance its therapeutic potential. The detailed methodologies and pathway analyses provided in this guide offer a solid foundation for researchers to build upon in the ongoing effort to develop more effective treatments for these malignancies.

References

- 1. Induction of apoptosis by fenretinide (4HPR) in human ovarian carcinoma cells and its association with retinoic acid receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Action of fenretinide (4-HPR) on ovarian cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

In-depth Technical Guide: Pharmacokinetics and Metabolism of 4-Oxofenretinide In Vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxofenretinide (4-oxo-4-HPR) is a principal and biologically active metabolite of fenretinide (4-HPR), a synthetic retinoid that has demonstrated significant anti-cancer properties. This technical guide provides a comprehensive overview of the current in vivo pharmacokinetic and metabolic profile of this compound. It includes a summary of key pharmacokinetic parameters, detailed experimental methodologies for its study, and an exploration of its metabolic pathways and associated signaling cascades. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of retinoid-based therapeutics.

Introduction

Fenretinide [N-(4-hydroxyphenyl)retinamide] has been the subject of extensive research in oncology due to its ability to induce apoptosis in a variety of cancer cell lines. Its clinical utility, however, can be influenced by its metabolic fate. A key metabolite, this compound, has been identified and shown to be more potent than the parent compound in inhibiting cancer cell growth[1]. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is therefore critical for the optimization of fenretinide-based therapies and the potential development of this compound as a standalone therapeutic agent.

Metabolism of this compound

This compound is formed through the oxidation of fenretinide. This metabolic conversion is primarily mediated by the cytochrome P450 (CYP) enzyme system.

Key Metabolic Enzymes:

-

CYP3A4: This enzyme has been identified as a key player in the oxidation of fenretinide to this compound in human liver microsomes[2].

-

CYP26A1: This retinoic acid-metabolizing enzyme is also implicated in the formation of this compound[3][4].

Besides this compound, another major metabolite of fenretinide is N-(4-methoxyphenyl)retinamide (4-MPR), which is considered to be biologically inactive[1]. In vitro studies have also identified an additional polar metabolite, 4'-hydroxy 4-HPR (4'-OH 4-HPR).

Metabolic Pathway of Fenretinide

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is intrinsically linked to that of its parent compound, fenretinide.

Human Pharmacokinetics

A phase I clinical trial in children with neuroblastoma provides the most comprehensive human pharmacokinetic data for both fenretinide and this compound following oral administration of fenretinide.

Table 1: Pharmacokinetic Parameters of Fenretinide and this compound in Pediatric Neuroblastoma Patients (Oral Fenretinide Administration)

| Parameter | Fenretinide (4-HPR) | This compound (4-oxo-4-HPR) |

| Dose Range | 100-4,000 mg/m²/day | - |

| Mean Cmax (single dose) | 0.9 to 6.6 µM | Not Reported |

| Mean Cmax (steady state) | 1.6 to 14.5 µM | Not Reported |

| Mean t½ | 22 hours | Not Reported |

| Steady State Plasma Concentration | 0.7 - 10 µM | 0.4 - 5 µM |

Data presented as ranges across different dose levels.

Preclinical Pharmacokinetics

Detailed pharmacokinetic studies specifically for this compound in preclinical species are limited. Most studies have focused on the parent drug, fenretinide. However, the relative plasma concentrations of fenretinide and its metabolites have been reported in mice.

Table 2: Relative Plasma Levels of Fenretinide and its Metabolites in Mice

| Compound | Relative Plasma Level to 4-HPR |

| 4-MPR | ~50% |

| This compound | ~40% |

Data from mice receiving fenretinide in their diet or via daily intraperitoneal injection.

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

This protocol is synthesized from methodologies reported for fenretinide pharmacokinetic studies, which are applicable to the study of this compound.

Experimental Workflow for In Vivo Pharmacokinetics

Protocol Details:

-

Animal Model: Female CD1 mice, 7 weeks of age, with a mean body weight of 25 ± 1 g.

-

Drug Formulation and Administration:

-

For oral administration, this compound can be formulated in a vehicle suitable for its solubility, such as a mixture of corn oil and polysorbate 80. Administer via oral gavage.

-

For intravenous administration, dissolve this compound in a suitable solvent like ethanol and administer as a bolus injection.

-

-

Dosing: A single dose of 5 or 10 mg/kg can be used.

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 10, 24, and 48 hours post-dose for oral administration; 0.08, 0.25, 0.5, 1, 2, 4, 10, 24, and 48 hours for intravenous administration).

-

Use 3 mice per time point.

-

Collect blood from the retro-orbital plexus under isoflurane anesthesia into heparinized tubes.

-

-

Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

-

Sample Storage: Store plasma samples at -20°C until analysis.

-

Sample Preparation for Analysis:

-

To a 25 µL aliquot of plasma, add 5 µL of an appropriate internal standard (e.g., N-(4-ethoxyphenyl)retinamide, 4-EPR, at 10 µg/mL).

-

Add 470 µL of cold ethanol for protein precipitation.

-

Vortex the mixture for 3 minutes and then centrifuge at 10,000 x g for 5 minutes.

-

Collect the supernatant for analysis.

-

-

Analytical Method: Use a validated LC-MS/MS method for the quantification of this compound.

-

Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental analysis software to determine key pharmacokinetic parameters (AUC, CL, Vd, t½).

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro metabolism of this compound.

Experimental Workflow for In Vitro Metabolism

Protocol Details:

-

Materials:

-

Pooled human liver microsomes (HLM)

-

100 mM Phosphate buffer (pH 7.4)

-

20 mM NADPH solution

-

This compound stock solution

-

Organic solvent (e.g., acetonitrile or ethyl acetate) for reaction termination

-

-

Incubation Mixture Preparation (per well/tube):

-

183 µL of 100 mM phosphate buffer

-

2 µL of 100X this compound stock solution (final concentration typically 1-10 µM)

-

5 µL of 20 mg/mL HLM (final concentration 0.5 mg/mL)

-

-

Reaction:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of 20 mM NADPH.

-

Incubate at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding 200 µL of cold organic solvent.

-

-

Sample Processing:

-

Vortex the samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant for analysis.

-

-

Analysis: Quantify the remaining this compound and any formed metabolites using a validated LC-MS/MS method.

Signaling Pathways of this compound

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.

ROS-Mediated Apoptotic Pathway

A primary mechanism of this compound-induced apoptosis involves the generation of reactive oxygen species (ROS).

ROS-JNK-PLAB Signaling Pathway

This pathway involves:

-

ROS Generation: this compound induces the production of ROS.

-

ER Stress: The increase in ROS leads to endoplasmic reticulum stress.

-

JNK Activation: ER stress, in turn, activates c-Jun N-terminal kinase (JNK).

-

PLAB Upregulation: Activated JNK leads to the upregulation of the pro-apoptotic gene, placental bone morphogenetic protein (PLAB).

-

Apoptosis: The culmination of this signaling cascade is the induction of apoptosis.

Ceramide-Mediated Apoptosis

This compound, similar to its parent compound, can increase intracellular levels of the pro-apoptotic sphingolipid, ceramide. This occurs through two main pathways:

-

De Novo Synthesis: Activation of serine palmitoyltransferase, the rate-limiting enzyme in the de novo ceramide synthesis pathway.

-

Sphingomyelinase Activation: Increased activity of sphingomyelinase, which hydrolyzes sphingomyelin to generate ceramide.

The accumulation of ceramide contributes to the overall apoptotic response induced by this compound.

Conclusion

This compound is a potent, active metabolite of fenretinide with significant anti-cancer activity. Its formation is primarily mediated by CYP3A4 and CYP26A1. While human pharmacokinetic data is available from clinical trials with fenretinide, more detailed preclinical pharmacokinetic studies on this compound are needed to fully characterize its ADME profile. The primary mechanisms of its anti-cancer action involve the induction of apoptosis through ROS-mediated and ceramide-mediated signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a framework for further research and development of this promising therapeutic agent.

References

- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PLAB induction in fenretinide-induced apoptosis of ovarian cancer cells occurs via a ROS-dependent mechanism involving ER stress and JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling 4-Oxofenretinide: A Technical Guide to its Identification in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the identification and quantification of 4-Oxofenretinide (4-oxo-4-HPR), a key metabolite of the synthetic retinoid fenretinide (4-HPR), in human plasma samples. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the metabolic pathways and analytical workflows.

Introduction

Fenretinide, a synthetic derivative of all-trans-retinoic acid, has demonstrated significant promise in cancer prevention and therapy.[1][2] Its clinical utility is influenced by its metabolism into various analogues, including the biologically active metabolite this compound.[2][3] Understanding the pharmacokinetics of this compound is crucial for optimizing therapeutic strategies and evaluating its clinical efficacy. This guide focuses on the analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to accurately measure this compound in human plasma.

Metabolic Pathway of Fenretinide

Fenretinide undergoes metabolic transformation in the body, leading to the formation of several metabolites. One of the key metabolic pathways involves the oxidation of fenretinide to this compound. This conversion is primarily mediated by the cytochrome P450 enzyme CYP26A1.[1] Another significant metabolite is N-(4-methoxyphenyl)retinamide (4-MPR). The formation of these metabolites is a critical aspect of fenretinide's overall pharmacological profile.

Quantitative Analysis of this compound in Human Plasma

Accurate quantification of this compound in human plasma is essential for pharmacokinetic studies. LC-MS/MS has emerged as the preferred analytical method due to its high sensitivity and selectivity.

Plasma Concentrations of Fenretinide and its Metabolites

Clinical studies have provided valuable data on the plasma concentrations of fenretinide and its metabolites, including this compound, in patients undergoing treatment. The following table summarizes representative plasma concentration data from a clinical trial where patients were treated with 200 mg/day of fenretinide for 5 years.

| Analyte | Mean Plasma Concentration (µmol/L) | Standard Deviation (± µmol/L) |

| Fenretinide (4-HPR) | 0.84 | 0.53 |

| This compound (4-oxo-4-HPR) | 0.52 | 0.17 |

| N-(4-methoxyphenyl)retinamide (4-MPR) | 1.13 | 0.85 |

Performance of LC-MS/MS Method

A validated LC-MS/MS method for the simultaneous determination of fenretinide, this compound, and 4-MPR in human plasma has demonstrated excellent performance characteristics. Key validation parameters are presented in the table below.

| Parameter | This compound (4-oxo-4-HPR) | Fenretinide (4-HPR) | N-(4-methoxyphenyl)retinamide (4-MPR) |

| Linearity Range (ng/mL) | 0.2–50 | 0.2–50 | 0.2–50 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.2 | 0.2 | 0.2 |

| Intra-day Precision (RSD %) | < 7.64 | < 7.64 | < 7.64 |

| Inter-day Precision (RSD %) | < 7.64 | < 7.64 | < 7.64 |

| Accuracy (%) | 94.92–105.43 | 94.92–105.43 | 94.92–105.43 |

| Extraction Recovery (%) | > 90.39 | > 90.39 | > 90.39 |

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound in human plasma using LC-MS/MS. The workflow encompasses sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed to extract the analytes from the plasma matrix.

-

To 200 µL of human plasma, add 400 µL of acetonitrile containing 125 µg/mL of butylated hydroxytoluene (BHT) as an antioxidant. An internal standard, such as N-(4-ethoxyphenyl)retinamide (4-EPR), should be added to the precipitation solvent.

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for injection into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation of this compound, fenretinide, and 4-MPR is achieved using a reversed-phase C18 column with a gradient elution.

-

Column: Zorbax SB-C18 (3.5 µm, 50 × 2.1 mm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.5 mL/min

-

Gradient Elution: A typical gradient would involve a programmed change in the proportion of Mobile Phase B to elute the analytes based on their polarity.

Tandem Mass Spectrometry

Detection and quantification are performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are monitored using multiple reaction monitoring (MRM).

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

The specific MRM transitions for each analyte are crucial for selective and sensitive detection.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound (4-oxo-4-HPR) | 406.3 | 297.2 |

| Fenretinide (4-HPR) | 392.3 | 283.2 |

| N-(4-methoxyphenyl)retinamide (4-MPR) | 406.3 | 283.2 |

| N-(4-ethoxyphenyl)retinamide (4-EPR) (Internal Standard) | 420.3 | 283.2 |

Table data sourced from Kang et al., 2017.

Conclusion

This technical guide provides a comprehensive framework for the identification and quantification of this compound in human plasma. The detailed LC-MS/MS methodology, coupled with the summarized quantitative data and visual representations of the metabolic pathway and analytical workflow, offers a valuable resource for researchers, scientists, and drug development professionals. The ability to accurately measure this compound is paramount for advancing our understanding of fenretinide's pharmacokinetics and for the continued development of this promising anti-cancer agent.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma and formed in human ovarian carcinoma cells through induction of cytochrome P450 26A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PMC [pmc.ncbi.nlm.nih.gov]

4-Oxofenretinide-Induced Reactive Oxygen Species (ROS) Generation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxofenretinide (4-OFR), a principal active metabolite of the synthetic retinoid fenretinide (4-HPR), has demonstrated potent anticancer activity in a variety of preclinical models. A key mechanism underpinning its therapeutic efficacy is the induction of reactive oxygen species (ROS), which triggers a cascade of cellular events culminating in apoptosis. This technical guide provides an in-depth overview of 4-OFR-induced ROS generation, detailing the downstream signaling pathways, experimental protocols for its investigation, and quantitative data from relevant studies.

Introduction

Reactive oxygen species are chemically reactive molecules containing oxygen that play a dual role in cellular physiology. At low to moderate levels, they function as critical second messengers in various signaling pathways. However, excessive accumulation of ROS leads to oxidative stress, a deleterious process that can damage cellular macromolecules, including lipids, proteins, and DNA, ultimately leading to programmed cell death or apoptosis.[1]

This compound has been shown to be more potent than its parent compound, fenretinide, in inhibiting the growth of various cancer cell lines, including ovarian, breast, and neuroblastoma.[2] A significant component of its mechanism of action is the generation of intracellular ROS.[2] This guide will explore the intricacies of this process and its consequences for cancer cells.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the cytotoxic and ROS-inducing effects of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| A2780 | Ovarian Carcinoma | ~2.5 | 72 hours | [2] |

| A2780/HPR | Ovarian Carcinoma (Fenretinide-Resistant) | ~3.0 | 72 hours | [2] |

| IGROV-1 | Ovarian Carcinoma | ~2.0 | 72 hours | |

| SKOV-3 | Ovarian Carcinoma | ~4.0 | 72 hours | |

| OVCAR-3 | Ovarian Carcinoma | ~3.5 | 72 hours | |

| MCF-7 | Breast Adenocarcinoma | ~1.5 | 72 hours | |

| T47D | Breast Ductale Carcinoma | ~2.0 | 72 hours | |

| SK-N-BE | Neuroblastoma | ~1.0 | 72 hours | |

| LAN-5 | Neuroblastoma | ~1.5 | 72 hours |

Table 2: this compound-Induced ROS Generation in A2780 Ovarian Cancer Cells

| 4-OFR Concentration (µM) | Exposure Time | Fold Increase in ROS (vs. Control) | Reference |

| 10 | 6 hours | 3.0 |

Signaling Pathways Activated by this compound-Induced ROS

The generation of ROS by this compound is a critical upstream event that initiates a cascade of downstream signaling pathways, primarily leading to endoplasmic reticulum (ER) stress and activation of the c-Jun N-terminal kinase (JNK) pathway, both of which converge to induce apoptosis.

ROS-Induced Endoplasmic Reticulum (ER) Stress

The accumulation of ROS can disrupt the delicate redox balance within the endoplasmic reticulum, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. This, in turn, activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6. While direct evidence detailing the specific activation of these sensors by 4-OFR-induced ROS is still emerging, the general mechanism involves ROS-mediated disruption of protein folding.

References

4-Oxofenretinide's Impact on Gene Expression in Cancer Cells: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract